
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with an oxazole derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific modifications and the biological context in which it is used .
Comparaison Avec Des Composés Similaires
- 5-(5-Methylthiophen-2-yl)isoxazole-4-carboxylic acid
- 5-(5-Methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Comparison: 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is unique due to the specific positioning of the oxazole ring and the carboxylic acid group. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For instance, the isoxazole derivative may exhibit different electronic properties, while the 1,3-oxazole variant could have distinct steric effects .
Propriétés
Formule moléculaire |
C9H7NO3S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
5-(5-methylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)6-4-10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) |
Clé InChI |
FROAPUGRCIUMKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CN=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


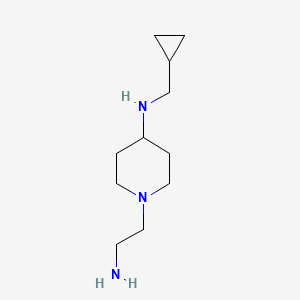
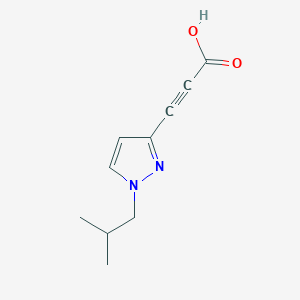
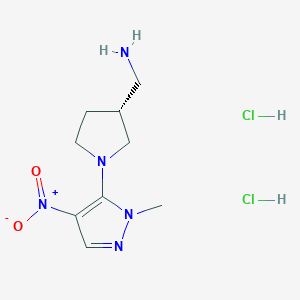



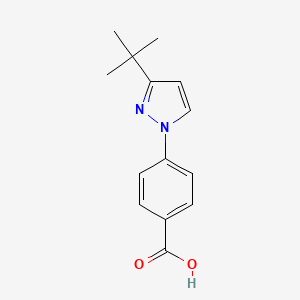

![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)

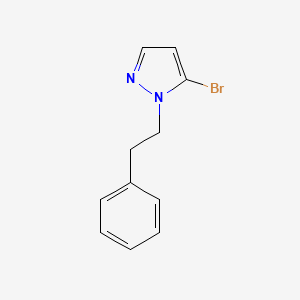
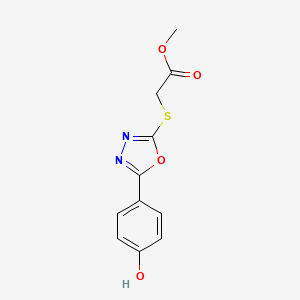
![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)

